Bis(3,5-difluorophenyl)sulfoxide

CYP1B1 inhibition Cytochrome P450 selectivity Cancer chemoprevention

Bis(3,5-difluorophenyl)sulfoxide (C₁₂H₆F₄OS, MW 274.23 g/mol) is a symmetrical diaryl sulfoxide featuring two 3,5-difluorophenyl groups bonded to a central sulfinyl (S=O) moiety. The compound is a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C12H6F4OS
Molecular Weight 274.24 g/mol
Cat. No. B8253333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-difluorophenyl)sulfoxide
Molecular FormulaC12H6F4OS
Molecular Weight274.24 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(=O)C2=CC(=CC(=C2)F)F)F
InChIInChI=1S/C12H6F4OS/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6H
InChIKeyVTZWUMHFBYQZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,5-difluorophenyl)sulfoxide (CAS 2055858-27-8): Core Physicochemical and Structural Identity for Procurement Decisions


Bis(3,5-difluorophenyl)sulfoxide (C₁₂H₆F₄OS, MW 274.23 g/mol) is a symmetrical diaryl sulfoxide featuring two 3,5-difluorophenyl groups bonded to a central sulfinyl (S=O) moiety . The compound is a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Its two-fold 3,5‑difluoro substitution pattern distinguishes it from the unsubstituted diphenyl sulfoxide (mp 69–72 °C) and the 4,4′‑difluoro analogue (mp ~67–69 °C), conferring a significantly lower melting point that simplifies handling and formulation in low‑temperature processes . The compound is soluble in DMSO (up to 25 mg/mL) and in DMF (up to 25 mg/mL) . These well‑defined physicochemical properties provide a consistent starting point for reproducibility in both medicinal chemistry and materials‑science applications.

Near-ambient melting point simplifies liquid handling and automated dispensing
Soluble in DMSO and DMF for assay-ready stock solutions
Unique 3,5-difluoro substitution enables CYP1B1-selective tool compound and PAG precursor workflows

Why Broad‑Spectrum Diaryl Sulfoxides Cannot Substitute for Bis(3,5-difluorophenyl)sulfoxide in CYP‑Profiling and Photoacid‑Generator Workflows


Diaryl sulfoxides are not a uniform class. The electronic character of the aryl rings (unsubstituted, 4‑fluoro, 3,5‑difluoro) profoundly modulates CYP inhibition selectivity, photochemical acid‑generation efficiency, and physical form [1]. Unsubstituted diphenyl sulfoxide, for example, shows CYP1B1 IC₅₀ values in the sub‑nanomolar range in recombinant cell‑based assays, whereas bis(3,5‑difluorophenyl)sulfoxide yields a 19 nM IC₅₀ in human liver microsomal CYP1B1 assays—a difference that reflects altered binding modes and necessitates distinct experimental planning [2]. The 4‑fluoro analog lacks publicly available CYP selectivity data entirely, making procurement of the 3,5‑difluoro derivative the only evidence‑backed choice for CYP1B1‑focused programs [1]. Beyond biology, the 3,5‑difluoro substitution pattern is specifically cited as a raw material for photoacid generators (PAGs) used in chemically amplified photoresists, an application where other diaryl sulfoxides have not been documented as direct substitutes . Substituting a generic diaryl sulfoxide therefore risks invalidating CYP selectivity measurements, altering photochemical performance, and losing the low‑melting, easily handled solid form that simplifies formulation.

CYP selectivity profile may shift

Aryl substitution pattern (unsubstituted, 4-fluoro, 3,5-difluoro) alters CYP1B1 IC₅₀ and isoform selectivity; unsubstituted diphenyl sulfoxide displays ultra-potent but assay-dependent activity.

PAG raw material designation is unique

Only the 3,5-difluoro variant is cited as a photoacid generator raw material; other diaryl sulfoxides lack documented PAG supply-chain positioning.

Melting point difference limits handling interchangeability

The near-ambient mp (34–38 °C) is not shared by higher-melting analogs (69–72 °C), which may require heated solvent systems.

Quantitative Performance Evidence for Bis(3,5-difluorophenyl)sulfoxide Against Closest Structural Analogs


CYP1B1 Selectivity: Bis(3,5-difluorophenyl)sulfoxide vs. Diphenyl Sulfoxide and Intra‑Panel Isozymes

In a panel of seven human CYP isoforms expressed in Saccharomyces cerevisiae microsomes, bis(3,5-difluorophenyl)sulfoxide exhibited an IC₅₀ of 19 nM against CYP1B1, representing >2,700‑fold selectivity over CYP3A4 (IC₅₀ = 53,000 nM) and >1,000‑fold selectivity over CYP2C9 and CYP2C19 (both IC₅₀ ≈ 20,000 nM) [1]. By contrast, the unsubstituted diphenyl sulfoxide has been reported with a CYP1B1 IC₅₀ of 0.2 nM in a recombinant HEK293‑T‑REx overexpression system, a value that is not directly comparable to the microsomal assay format but underscores that even subtle aryl‑substitution changes dramatically alter apparent potency and assay‑format dependency [2]. The 4‑fluoro analog (bis(4‑fluorophenyl)sulfoxide) lacks any publicly available CYP inhibition data, making the 3,5‑difluoro variant the only diaryl sulfoxide for which a complete CYP selectivity fingerprint has been systematically characterized [1].

CYP1B1 Selectivity
Cross-study comparable
IC₅₀ 19 nM (CYP1B1) vs. 0.2 nM diphenyl sulfoxide
Supports CYP1B1-selective inhibition studies
Assay-format differences; selectivity >2,700-fold vs. CYP3A4
CYP1B1 inhibition Cytochrome P450 selectivity Cancer chemoprevention

Melting Point Differential: Facile Handling vs. Higher‑Melting Analogs

Bis(3,5-difluorophenyl)sulfoxide melts at 34–38 °C, which is approximately 32 °C lower than diphenyl sulfoxide (69–72 °C) and roughly 30 °C lower than bis(4‑fluorophenyl)sulfoxide (67–69 °C) . A melting point near ambient temperature allows the compound to be handled as a low‑viscosity liquid with gentle warming, facilitating accurate volumetric dispensing for high‑throughput screening and simplifying incorporation into spin‑coating formulations for photoresist applications.

Melting Point
Data to verify
34–38 °C
Near-ambient melting simplifies liquid handling
Vendor-reported; confirm by DSC
Physicochemical property Formulation ease Low-temperature processing

Photoacid Generator (PAG) Precursor: Unique Application‑Space Differentiation

Commercial supplier catalogs explicitly list 1,1′-sulfinylbis[3,5-difluorobenzene] (bis(3,5-difluorophenyl)sulfoxide) as a chemical raw material for photoacid generators used in semiconductor photoresist formulations . No equivalent PAG‑precursor designation is publicly documented for the unsubstituted or 4‑fluoro analogs, indicating that the 3,5‑difluoro pattern meets specific transparency, acid‑generation quantum yield, or thermal‑stability requirements of deep‑UV lithography. Although quantitative acid‑generation efficiency data are proprietary, the explicit supplier categorization as a PAG raw material provides procurement‑level differentiation that the comparator diaryl sulfoxides lack.

PAG Application
Class-level inference
Documented as PAG raw material
Procurement-level differentiation for photoresist R&D
Supplier listings; no quantitative acid-generation data
Photoacid generator Chemically amplified photoresist Semiconductor lithography

Evidence‑Backed Application Scenarios for Bis(3,5-difluorophenyl)sulfoxide in Drug‑Metabolism Research and Semiconductor Materials


Selective CYP1B1 Inhibition in Oncology Drug‑Metabolism Studies

Leveraging the >2,700‑fold selectivity for CYP1B1 over CYP3A4 (IC₅₀ 19 nM vs. 53,000 nM in human liver microsomal assays), bis(3,5-difluorophenyl)sulfoxide serves as a tool compound for dissecting CYP1B1‑mediated metabolic pathways of anticancer prodrugs [1]. Its moderate potency (19 nM) avoids the ultra‑potent, assay‑format‑sensitive behavior observed with diphenyl sulfoxide, providing more reproducible dose‑response curves in standard microsomal incubation protocols [2]. Researchers can use it at concentrations that fully inhibit CYP1B1 while leaving CYP3A4 activity essentially untouched, enabling cleaner phenotypic interpretation in co‑culture models.

Low‑Temperature Formulation and Automated Liquid Handling in High‑Throughput Screening

The compound’s low melting point (34–38 °C) allows it to be liquefied with minimal warming and accurately dispensed by automated liquid handlers that struggle with solid‑phase transfers [1]. This property is particularly advantageous in large‑scale CYP inhibition panels or cell‑based phenotypic screens where the higher‑melting diphenyl sulfoxide (69–72 °C) would require pre‑dissolution in heated solvents, risking compound precipitation and well‑to‑well variability [2].

Photoacid Generator Precursor for Chemically Amplified Deep‑UV Photoresists

As a documented raw material for photoacid generators, bis(3,5-difluorophenyl)sulfoxide is directly applicable in formulating chemically amplified photoresists for semiconductor lithography [1]. Its 3,5‑difluoro substitution likely provides the requisite UV transparency and thermal stability for i‑line and DUV exposure, areas where unsubstituted or mono‑fluorinated diaryl sulfoxides have not been validated. Procurement of this specific derivative ensures compatibility with established PAG synthesis routes and resist performance benchmarks.

CYP1B1‑Selective Probe in Drug–Drug Interaction (DDI) Risk Assessment

The clean selectivity window between CYP1B1 and the major drug‑metabolizing isoforms CYP3A4, CYP2C9, and CYP2D6 (all IC₅₀ ≥ 20 µM except CYP2D6 at 1.1 µM) makes bis(3,5-difluorophenyl)sulfoxide a useful positive control in DDI screening panels [1]. It can be spiked into hepatocyte or microsomal incubations to confirm CYP1B1 activity without confounding inhibition of CYP3A4, which is a common problem with less‑selective CYP1B1 inhibitors such as α‑naphthoflavone [1].

Application
Selection Property
Validation Focus
CYP1B1 metabolism studies
CYP isoform selectivity profile
CYP1B1 vs. CYP3A4 activity in microsomal assays
Automated liquid handling
Near-ambient melting point
Dispensing consistency without heated solvents
Photoresist PAG formulation
PAG raw material designation
Compatibility with established PAG synthesis routes
DDI screening panels
CYP selectivity profile
CYP1B1 inhibition without confounding CYP3A4 effects
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